HA155

描述

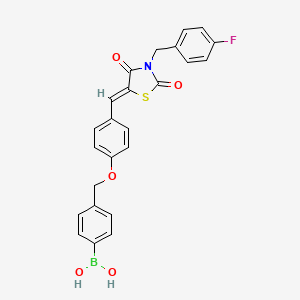

HA-155,也称为自噬酶抑制剂 IV,是一种基于硼酸的化合物。它是一种有效的、选择性的自噬酶抑制剂,自噬酶是一种将溶血磷脂酰胆碱转化为溶血磷脂酸的酶。这种转化在各种生物过程中发挥着重要作用,包括细胞增殖、血管生成和细胞因子分泌 .

科学研究应用

HA-155 在科学研究中具有广泛的应用:

化学: 用作研究自噬酶抑制及其对溶血磷脂酸产生的影响的工具。

生物学: 研究其在细胞增殖、迁移和存活中的作用。

医学: 探索其作为治疗涉及自噬酶活性的疾病的潜在治疗剂,例如癌症、炎症和纤维化。

作用机制

HA-155 通过选择性抑制自噬酶发挥其作用。HA-155 的硼酸部分结合自噬酶的催化苏氨酸,阻止溶血磷脂酰胆碱转化为溶血磷脂酸。这种抑制破坏了自噬酶-溶血磷脂酸信号轴,影响了细胞增殖、血管生成和细胞因子分泌等过程 .

类似化合物:

- PF-00489791

- K134

- 依马唑丹盐酸盐

- 酮替芬富马酸盐

- 阿普列司他

- 维斯那林酮

- 伐地那非盐酸盐 .

比较: HA-155 由于其基于硼酸的结构而独一无二,这使得它能够选择性地结合自噬酶的催化苏氨酸。这种特异性使 HA-155 成为一种有效的抑制剂,其 IC50 为 5.7 nM,这使其与其他自噬酶抑制剂区别开来 .

生化分析

Biochemical Properties

HA155 interacts with autotaxin, an enzyme that plays a crucial role in the biochemical reactions involving lysophosphatidic acid (LPA). The compound’s interaction with autotaxin leads to the inhibition of LPA secretion, particularly in response to thrombin .

Cellular Effects

The effects of this compound on cells are primarily mediated through its impact on LPA levels. By inhibiting autotaxin and subsequently reducing LPA secretion, this compound can influence various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism, all of which are known to be affected by LPA levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with autotaxin. This binding inhibits the enzyme’s activity, leading to a decrease in LPA secretion. The reduction in LPA levels can then lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Given its role as an autotaxin inhibitor, it is likely that its effects on LPA secretion and subsequent cellular processes would be observed over the course of treatment with the compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is plausible that higher doses of the compound would result in greater inhibition of autotaxin and thus more pronounced effects on LPA secretion and cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of LPA, a bioactive lipid mediator. By inhibiting autotaxin, this compound can affect the levels of LPA and thus influence the metabolic flux of this pathway .

Subcellular Localization

Given its role as an autotaxin inhibitor, it is likely that it would be found in locations where this enzyme is active .

准备方法

合成路线和反应条件: HA-155 的合成涉及将硼酸部分结合到化合物的结构中。硼酸选择性地结合自噬酶的催化苏氨酸,抑制其活性。合成路线通常包括以下步骤:

- 形成硼酸中间体。

- 将硼酸中间体与氟苯基偶联。

- 通过一系列缩合和纯化步骤最终组装化合物 .

工业生产方法: HA-155 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以最大限度地提高产量和纯度。主要步骤包括:

- 大规模合成硼酸中间体。

- 高效偶联反应以结合氟苯基。

- 纯化过程以确保最终产品的纯度 .

化学反应分析

反应类型: HA-155 经历各种化学反应,包括:

氧化: 硼酸部分可以在特定条件下被氧化。

还原: 该化合物可以被还原以修饰其官能团。

常用试剂和条件:

氧化: 过氧化氢或高锰酸钾等试剂。

还原: 氢化铝锂或硼氢化钠等试剂。

取代: 涉及亲核试剂或亲电试剂的条件

主要产品:

氧化: 形成 HA-155 的氧化衍生物。

还原: 具有修饰的官能团的化合物的还原形式。

取代: 具有不同官能团的取代衍生物

相似化合物的比较

- PF-00489791

- K134

- Imazodan hydrochloride

- Ketotifen fumarate

- Apremilast

- Vesnarinone

- Vardenafil hydrochloride .

Comparison: HA-155 is unique due to its boronic acid-based structure, which allows for selective binding to the catalytic threonine of autotaxin. This specificity makes HA-155 a potent inhibitor with an IC50 of 5.7 nM, distinguishing it from other autotaxin inhibitors .

生物活性

The compound 4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its diverse biological properties. The presence of the 4-fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets. The boronic acid functional group is also significant, as it can participate in various biochemical reactions, particularly in the inhibition of enzymes.

Antidiabetic Potential

Thiazolidinediones (TZDs), a class of compounds that includes derivatives like the one discussed here, have been extensively studied for their antidiabetic effects. Research indicates that TZDs improve insulin sensitivity and exhibit anti-inflammatory properties. The specific compound may function similarly by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidiabetic | PPAR activation leading to increased insulin sensitivity | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Antioxidant | Scavenging free radicals |

Anticancer Activity

Preliminary studies suggest that compounds with thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation. The specific compound's structure may enhance its selectivity towards tumor cells while minimizing effects on normal cells .

Case Studies and Research Findings

-

In Vitro Studies :

In vitro assays have shown that derivatives similar to the compound under investigation demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often utilize MTT assays to determine cell viability post-treatment. -

In Vivo Studies :

Animal models have been employed to evaluate the efficacy of thiazolidinedione derivatives in reducing blood glucose levels and tumor growth. For instance, diabetic rats treated with similar compounds exhibited improved glycemic control compared to controls receiving standard treatments like metformin . -

Mechanistic Studies :

Research has elucidated that the compound may exert its effects through modulation of key signaling pathways involved in inflammation and metabolic regulation. For example, inhibition of NF-kB signaling has been noted as a potential mechanism for its anti-inflammatory properties .

属性

IUPAC Name |

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWUZCBSWABPMR-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676768 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229652-21-4 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。